molecular formula C19H14N2O3 B2673994 N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 946344-22-5

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2673994
CAS No.: 946344-22-5
M. Wt: 318.332
InChI Key: JOHKQAMZBLUCBG-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzofuran ring fused with an isoxazole moiety, making it a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. Techniques such as microwave-assisted synthesis (MWI) could be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-CPBA to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like LiAlH4 to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogens (e.g., Br2) in acetic acid for electrophilic substitution; nucleophiles (e.g., NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways like MAPK/ERK or PI3K/Akt, leading to altered cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-phenylisoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its dual-ring structure, which combines the properties of both isoxazole and benzofuran rings

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-10-14-8-4-5-9-16(14)23-18)20-12-15-11-17(24-21-15)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKQAMZBLUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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